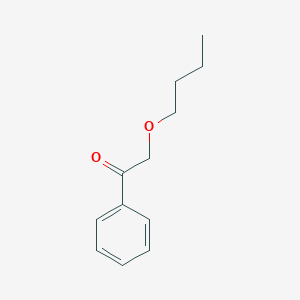
2-Butoxy-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Butoxyacetophenone: is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.2542 g/mol . It is also known by other names such as 4-n-Butoxyacetophenone and p-Butoxyacetophenone . This compound is characterized by a butoxy group attached to the para position of an acetophenone molecule, making it a derivative of acetophenone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-Butoxyacetophenone can be synthesized through various methods. One common method involves the α-bromination of acetophenones using reagents like NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte . Another method involves the free radical bromination of ethyl benzene compounds using bromate, bromide, and sulfuric acid, followed by hydrolysis to obtain the alpha-bromoacetophenone compound .
Industrial Production Methods: Industrial production of 2-Butoxy-1-phenylethanone typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of catalyst-free methods and biphasic electrolysis are preferred for their efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Butoxyacetophenone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Halogenation, particularly bromination.
Common Reagents and Conditions:
Bromination: Using pyridine hydrobromide perbromide or N-bromosuccinimide (NBS) with catalysts like NH4OAc or FeCl3
Oxidation: Using oxidizing agents like or .
Reduction: Using reducing agents like or .
Major Products:
Brominated derivatives: such as .
Alcohols: and depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Alpha-Butoxyacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of bromoacetophenone derivatives .
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of fragrances, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Butoxy-1-phenylethanone involves its interaction with molecular targets such as enzymes and proteins . The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, brominated derivatives of this compound are known to inhibit protein tyrosine phosphatases such as SHP-1 and PTP1B , which play roles in cellular signaling .
Comparación Con Compuestos Similares
Alpha-Butoxyacetophenone can be compared with other similar compounds such as:
Acetophenone (C8H8O): The simplest aromatic ketone, used in the production of resins and fragrances.
4-Methoxyacetophenone (C9H10O2): Used in the synthesis of pharmaceuticals and as a flavoring agent.
4-Chloroacetophenone (C8H7ClO): Employed in the production of pesticides and as a tear gas agent.
Uniqueness: Alpha-Butoxyacetophenone is unique due to its butoxy group , which imparts distinct chemical properties and reactivity compared to other acetophenone derivatives. This makes it valuable in specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2-butoxy-1-phenylethanone |
InChI |
InChI=1S/C12H16O2/c1-2-3-9-14-10-12(13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
Clave InChI |
MIKJKIMMCNQHKK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-phenyloxazolo[5,4-B]pyridine](/img/structure/B8771137.png)





![3-Chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine](/img/structure/B8771179.png)





